6-Methyl-4-oxohept-5-enoic acid
Description
Contextualization within Ketocarboxylic Acid Chemistry
Ketocarboxylic acids are a significant class of organic compounds characterized by the presence of both a ketone and a carboxylic acid functional group. wikipedia.orgwiktionary.org Depending on the relative position of these two groups, they are classified as alpha (α), beta (β), gamma (γ), and so on. 6-Methyl-4-oxohept-5-enoic acid is a γ-ketocarboxylic acid, as the keto group is located at the fourth carbon atom relative to the carboxylic acid group. wikipedia.org This positioning is known to influence the chemical reactivity and potential applications of the molecule.
Gamma-ketocarboxylic acids are known to be versatile intermediates in organic synthesis. For instance, they can undergo cyclization reactions to form lactones, which are valuable structural motifs in many natural products and pharmaceuticals.
Overview of its Structural Significance
The structure of this compound contains several key features that are of interest in chemical research:
An α,β-Unsaturated Ketone Moiety: The presence of a double bond between the fifth and sixth carbon atoms, conjugated with the ketone at the fourth position, forms an α,β-unsaturated carbonyl system. This is a well-known reactive moiety that can participate in various chemical transformations, including Michael additions. nih.gov
A Carboxylic Acid Functional Group: This group imparts acidic properties to the molecule and provides a handle for forming derivatives such as esters and amides.
A Methyl Substituent: The methyl group at the sixth position can influence the steric and electronic properties of the α,β-unsaturated system, potentially affecting its reactivity.
These structural elements suggest that this compound could be a target for synthetic chemists exploring new reaction methodologies or as a building block for more complex molecules.
Historical Perspective on its Identification and Utilization
A review of available scientific databases and historical chemical literature does not provide a clear historical account of the first identification or specific utilization of this compound. It is likely that this compound has been synthesized in the context of broader chemical studies, but it has not been the subject of dedicated research that would lead to a significant historical record.
Data Table
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H12O3 |
| CAS Number | 546084-44-0 |
Interactive Data Table
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-4-oxohept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-6(2)5-7(9)3-4-8(10)11/h5H,3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZLMNNKVFNTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Occurrence, Isolation, and Distribution in Natural Systems
Identification as a Structural Moiety in Natural Products
Scientific investigations have established that 6-Methyl-4-oxohept-5-enoic acid serves as a side chain in certain classes of complex organic compounds.
The this compound structure is a key feature in specific cycloartane (B1207475) triterpenoids. nih.gov Cycloartane triterpenoids are a large and diverse group of natural products widely found in the plant kingdom. nih.gov These compounds are recognized for their complex structures and significant biological activities. nih.govresearchgate.net The identification of the this compound moiety is accomplished through detailed spectroscopic analysis, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). nih.govacs.org For instance, in one study, the complete determination of this side chain attached to the main cycloartane skeleton was confirmed through comprehensive analysis of COSY, HMBC, and NOESY spectra. nih.gov
The primary botanical source from which natural products containing the this compound moiety have been isolated is Kleinhovia hospita. nih.gov This plant, belonging to the Malvaceae family, is an evergreen tropical tree found in regions of Asia, Africa, and Australia. researchgate.net It is utilized in traditional medicine in various cultures for treating a range of ailments. researchgate.netunmul.ac.id Phytochemical studies on K. hospita have led to the isolation of several novel cycloartane triterpenoids that incorporate the this compound side chain. nih.govacs.orgnih.gov These discoveries underscore the importance of this plant as a source of unique and complex chemical structures. researchgate.net
Table 1: Natural Products from Kleinhovia hospita Containing the this compound Moiety
| Compound Name | Molecular Formula | Structural Class | Source Organism |
| Kleinhospitine E | C₂₉H₃₈NO₃ | Cycloartane Triterpenoid Alkaloid | Kleinhovia hospita |
This table is generated based on data from a study that identified the this compound side chain within this compound. nih.gov
Methodologies for Isolation from Biological Matrices
The isolation of cycloartane triterpenoids, including those containing the this compound moiety, from their natural botanical source involves a multi-step process of extraction and purification.
Chromatography is the cornerstone for separating individual compounds from complex plant extracts. researchgate.net For the isolation of cycloartane triterpenoids from K. hospita, a combination of different chromatographic techniques is employed. nih.gov Adsorption column chromatography using silica (B1680970) gel is a fundamental and extensively used method for the initial fractionation of the extract. researchgate.net This is often followed by further separation using methods such as High-Performance Liquid Chromatography (HPLC). nih.gov Reversed-phase (RP-C18) HPLC and Thin-Layer Chromatography (TLC) are particularly effective for separating isomeric triterpenoids. nih.gov Advanced techniques like molecular networking-guided isolation, which uses Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), can also be used to target and isolate specific classes of compounds like cycloartane triterpenoids. nih.gov
The process typically begins with the extraction of dried and powdered plant material, such as the leaves or stems of K. hospita, using a solvent like methanol (B129727) or ethanol. nih.govunmul.ac.id The crude extract is then subjected to a series of liquid-liquid partitioning steps. For example, a methanol extract may be suspended in a methanol-water mixture and partitioned against n-hexane to remove nonpolar constituents. nih.gov The resulting aqueous methanol layer is then evaporated and further partitioned between ethyl acetate (B1210297) and water. nih.gov
The organic fractions (e.g., n-hexane and ethyl acetate layers) are then concentrated and subjected to repeated chromatographic separations to yield pure compounds. nih.gov The purification of these fractions often involves multiple rounds of column chromatography on silica gel, with elution systems of increasing polarity (e.g., a gradient of chloroform-methanol) to effectively separate compounds with different polarities. researchgate.net
Advanced Spectroscopic and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A complete NMR analysis would provide unambiguous evidence for the structure of 6-Methyl-4-oxohept-5-enoic acid.
A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts, integration (relative number of protons), and splitting patterns (indicating adjacent protons). While no specific experimental data for this compound is available, a hypothetical ¹H NMR spectrum would be expected to show signals corresponding to the methyl groups, the methylene (B1212753) protons, the vinylic proton, and the carboxylic acid proton. The precise chemical shifts and coupling constants would be crucial for confirming the connectivity.
Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in a molecule. For this compound, distinct signals would be expected for the two methyl carbons, the two methylene carbons, the vinylic carbon, the carbonyl carbon, and the carboxylic acid carbon. The chemical shifts of these signals would provide critical information about the electronic environment of each carbon atom.
To definitively piece together the molecular puzzle, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton coupling correlations, revealing which protons are adjacent to one another.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different spin systems and confirming the placement of the ketone and carboxylic acid functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is key to determining the stereochemistry around the double bond (E/Z configuration).
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula of this compound (C₈H₁₂O₃).
Electron ionization mass spectrometry (EI-MS) would cause the molecule to fragment in a predictable manner. Analysis of these fragment ions provides valuable structural information, corroborating the data obtained from NMR spectroscopy. Key fragmentation pathways would likely involve cleavage adjacent to the carbonyl group and loss of small neutral molecules such as water or carbon dioxide.
Chiroptical Spectroscopy for Absolute Configuration Assignment
Chiroptical spectroscopic methods are paramount in assigning the absolute configuration of chiral molecules in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral substance.
Electronic Circular Dichroism (ECD) Analysis
Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute stereochemistry of chiral compounds containing chromophores. The cotton effects observed in an ECD spectrum are highly sensitive to the spatial arrangement of atoms around the chromophore. For this compound, the enone moiety and the carboxylic acid group would serve as the key chromophores for ECD analysis. However, no experimental ECD data for this specific compound has been reported in the reviewed literature.
Comparison with Theoretical ECD Spectra
In modern stereochemical analysis, experimental ECD spectra are often compared with spectra predicted by quantum chemical calculations. This comparison allows for a reliable assignment of the absolute configuration. The process involves calculating the theoretical ECD spectra for all possible stereoisomers of a molecule and identifying the one that best matches the experimental data. Regrettably, the absence of published experimental ECD studies on this compound precludes any such comparative analysis.
Advanced Diffraction Techniques for Solid-State Structure
Advanced diffraction techniques, particularly single-crystal X-ray crystallography, provide unambiguous determination of the molecular structure in the solid state, including the absolute configuration if a heavy atom is present or by using anomalous dispersion effects.
X-ray Crystallography (if applicable to solid derivatives)
For a definitive solid-state structural elucidation, this compound or a suitable crystalline derivative would need to be subjected to X-ray diffraction analysis. This technique would yield precise bond lengths, bond angles, and torsional angles, providing a complete three-dimensional picture of the molecule. Our search for crystallographic data for this compound or any of its solid derivatives in crystallographic databases did not return any relevant results.
Synthetic Methodologies and Strategies for 6 Methyl 4 Oxohept 5 Enoic Acid
De Novo Synthetic Pathways
De novo synthesis of 6-Methyl-4-oxohept-5-enoic acid involves the construction of the carbon skeleton and the introduction of the necessary functional groups from readily available starting materials. A plausible multi-step synthesis can be designed by combining well-established organic reactions.
A logical retrosynthetic analysis of this compound suggests that the molecule can be disconnected at the C4-C5 bond, pointing towards a condensation reaction between a four-carbon dicarbonyl equivalent and a three-carbon fragment. A practical forward synthesis could commence from ethyl acetoacetate (B1235776), a versatile and common starting material in organic synthesis.
The proposed synthetic route is as follows:
Alkylation of Ethyl Acetoacetate: The first step involves the alkylation of the α-carbon of ethyl acetoacetate. The active methylene (B1212753) group of ethyl acetoacetate can be deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile to attack an appropriate electrophile, in this case, a halo-substituted ester like ethyl bromoacetate. This reaction forms a β-keto ester with an extended carbon chain.
Ketonization and Decarboxylation: The resulting substituted β-keto ester can then be hydrolyzed and subsequently decarboxylated under acidic conditions with heating. This process, a hallmark of the acetoacetic ester synthesis, removes the ester group and generates a γ-keto acid. wikipedia.orglibretexts.org
Introduction of Unsaturation: The final key step is the introduction of the α,β-unsaturation conjugated to the ketone. This can be achieved through a condensation reaction.
The successful synthesis of this compound relies on the precise application of several key reaction types.
While the initial alkylation of ethyl acetoacetate is a crucial C-C bond-forming step, the introduction of the isobutenyl group can be envisioned through a directed aldol (B89426) or Claisen-Schmidt type condensation. The Claisen-Schmidt condensation specifically involves the reaction of an aldehyde or ketone with another carbonyl compound that lacks α-hydrogens to prevent self-condensation. fiveable.me In a potential final step for the synthesis of our target molecule, the γ-keto acid intermediate could be reacted with acetone (B3395972) under basic or acidic conditions. This would form the α,β-unsaturated system, although controlling the regioselectivity of the condensation would be critical.
The Claisen condensation, a related reaction, is fundamental for creating β-keto esters, which are key intermediates in the synthesis of more complex molecules. masterorganicchemistry.comnumberanalytics.com The reaction involves the condensation of two ester molecules in the presence of a strong base. masterorganicchemistry.com
Table 1: Key Carbon-Carbon Bond Forming Reactions
| Reaction Name | Reactants | Product Type | Relevance to Synthesis |
| Acetoacetic Ester Synthesis | Ethyl acetoacetate, Alkyl halide | Substituted ketone or ester | Formation of the core carbon skeleton. wikipedia.orglibretexts.org |
| Claisen-Schmidt Condensation | Ketone/Aldehyde, Carbonyl compound without α-H | α,β-Unsaturated carbonyl compound | Introduction of the conjugated double bond. fiveable.me |
| Claisen Condensation | Two esters | β-Keto ester | A fundamental tool for building key intermediates. masterorganicchemistry.comnumberanalytics.com |
Throughout the synthesis, several functional group interconversions are necessary. The hydrolysis of the ester to a carboxylic acid is a critical step. This is typically achieved using aqueous acid or base, followed by acidification. The choice of conditions is important to avoid unwanted side reactions.
The efficiency of any multi-step synthesis is highly dependent on the optimization of each reaction step. Factors such as the choice of solvent, temperature, reaction time, and the nature of the catalyst or base can significantly impact the yield and purity of the product. For instance, in the alkylation of ethyl acetoacetate, the choice of base and solvent can influence the rate and extent of the reaction. Similarly, for a potential final condensation step, the catalyst (acid or base) and temperature would need to be carefully controlled to favor the desired product and minimize side reactions like polymerization or self-condensation of acetone.
Table 2: Parameters for Optimization
| Reaction Step | Key Parameters to Optimize | Potential Challenges |
| Alkylation | Base strength, Solvent polarity, Temperature | Polyalkylation, O- vs. C-alkylation |
| Hydrolysis & Decarboxylation | Acid/Base concentration, Temperature, Reaction time | Incomplete reaction, Side reactions |
| Condensation | Catalyst type (acid/base), Temperature, Stoichiometry | Regioselectivity, Self-condensation, Michael addition |
Specific Reaction Types Employed
Chemo- and Regioselective Synthesis
A significant challenge in the synthesis of this compound is achieving the desired chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In our proposed synthesis, the initial alkylation must occur at the α-carbon of the ethyl acetoacetate rather than at the oxygen of the enolate (C- vs. O-alkylation). This is generally favored with soft electrophiles and polar aprotic solvents.
Regioselectivity is the control of which position a reaction occurs on a molecule with multiple reactive sites. In the final condensation step to form the α,β-unsaturated ketone, the reaction must occur specifically between the C3 methylene group (alpha to the ketone) and acetone. The use of a directed aldol reaction, perhaps by pre-forming the enolate of the γ-keto acid with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), could provide the necessary regiochemical control. This would allow for a directed attack on acetone, leading to the desired product.
Stereoselective and Asymmetric Synthesis Approaches
Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific enantiomers, which may possess distinct biological activities. Asymmetric organocatalysis and other enantioselective methodologies offer powerful tools to construct the chiral centers within the molecule with high fidelity.
Asymmetric organocatalysis has emerged as a robust strategy for the enantioselective synthesis of complex molecules, often utilizing small organic molecules as catalysts. In the context of synthesizing γ,δ-unsaturated keto acids like this compound, organocatalysis can be instrumental in establishing key stereocenters.
A pertinent approach involves the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using cinchona-derived organocatalysts. nih.govresearchgate.netnih.govucc.ie This methodology has demonstrated high enantiomeric ratios (up to 95:5) for a variety of substrates. nih.govresearchgate.netnih.govucc.ie The resulting δ-peroxy-β-keto esters can be subsequently reduced to chiral δ-hydroxy-β-keto esters. nih.govresearchgate.netnih.govucc.ie Although not a direct synthesis of the target molecule, this method establishes a chiral center at a position analogous to the stereocenter that would be present in a chiral version of this compound. The general principle of using chiral organocatalysts to control the stereochemical outcome of reactions involving γ,δ-unsaturated carbonyl compounds is a cornerstone of modern asymmetric synthesis. rsc.orgbohrium.comacs.orgresearchgate.net
Table 1: Representative Organocatalysts for Asymmetric Synthesis
| Catalyst Type | Example | Application |
| Cinchona Alkaloid Derivatives | Quinine, Quinidine | Asymmetric peroxidation and Michael additions |
| Proline and its Derivatives | L-Proline | Aldol and Mannich reactions |
| Chiral Phosphoric Acids | BINOL-derived phosphoric acids | Catalysis of various enantioselective transformations |
This table presents examples of organocatalysts and their general applications in asymmetric synthesis, which could be adapted for the synthesis of chiral derivatives of this compound.
Beyond organocatalysis, a range of other enantioselective methodologies can be envisioned for the synthesis of chiral this compound. These methods often rely on transition metal catalysts complexed with chiral ligands.
One such strategy is the iridium-catalyzed asymmetric hydrogenation of racemic exocyclic γ,δ-unsaturated β-ketoesters via dynamic kinetic resolution. nih.gov This approach has been successful in producing functionalized chiral allylic alcohols with high enantioselectivity (up to >99% ee) and diastereoselectivity. nih.gov By analogy, a suitably designed substrate could potentially be hydrogenated to create the desired stereocenter in a precursor to this compound.
Another powerful technique is the copper-catalyzed enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones from 1,3-butadienyl silanes. nih.gov This method allows for the selective formation of either enantiomer of the product by carefully choosing the silyl (B83357) group on the diene substrate. nih.gov This level of control would be highly valuable for accessing specific stereoisomers of the target compound.
Table 2: Enantioselective Methodologies and Potential Applications
| Methodology | Catalyst System | Potential Application for Target Compound |
| Asymmetric Hydrogenation | Iridium-SpiroPAP | Dynamic kinetic resolution of a racemic precursor |
| Enantiodivergent Conjugate Addition | Copper-Chiral Ligand | Stereoselective formation of the γ,δ-unsaturated ketone moiety |
This table outlines potential enantioselective strategies and the types of catalyst systems that could be employed in the synthesis of chiral this compound.
Alternative Synthetic Routes
In addition to stereoselective approaches, alternative synthetic strategies can provide more direct or efficient access to this compound, particularly for the racemic form or as a starting point for further chiral resolution.
A plausible route to this compound involves the oxidative dehydrogenation of a saturated precursor, such as 6-methyl-4-oxoheptanoic acid. The introduction of a double bond at the γ,δ-position can be achieved through modern synthetic methods.
A recently developed palladium-catalyzed β,γ-dehydrogenation of free aliphatic acids offers a promising disconnection. nih.gov This protocol has been shown to be effective for a variety of aliphatic acids, including those with complex structures, and demonstrates good chemoselectivity and regioselectivity. nih.gov Applying this methodology to 6-methyl-4-oxoheptanoic acid could directly yield the desired γ,δ-unsaturated product.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been widely used in organic synthesis due to their ability to function in non-aqueous media and catalyze a range of transformations with high chemo-, regio-, and enantioselectivity. nih.govnih.gov
While specific enzymatic routes to this compound are not extensively documented, lipase-catalyzed reactions on unsaturated systems are well-established. psu.edu For instance, lipases can catalyze Michael additions to α,β-unsaturated carbonyl compounds. acs.org It is conceivable that a lipase (B570770) or another type of enzyme, such as a 2-oxoacid aldolase, could be employed to construct the carbon skeleton of the target molecule or a close precursor. nih.gov The use of enzymes in organic synthesis is a rapidly developing field, and future research may uncover biocatalysts capable of directly producing this and similar keto acids.
Table 3: Alternative Synthetic Approaches
| Method | Key Reagent/Catalyst | Description |
| Oxidative Dehydrogenation | Palladium Catalyst | Direct introduction of the C=C double bond from a saturated precursor |
| Enzymatic Synthesis | Lipase/Aldolase | Biocatalytic construction of the carbon skeleton or functional group manipulation |
This table summarizes alternative synthetic pathways towards this compound.
Chemical Reactivity and Mechanistic Investigations
Reactions of the α,β-Unsaturated Ketone Moiety
The α,β-unsaturated ketone system in 6-Methyl-4-oxohept-5-enoic acid is a versatile electrophile, susceptible to attack at both the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition or Michael addition). The specific reaction pathway is often influenced by the nature of the nucleophile and the reaction conditions.
The Michael addition, a cornerstone of carbon-carbon bond formation, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comresearchgate.net In the case of this compound, the β-carbon is electrophilic due to the electron-withdrawing effect of the conjugated ketone.
While soft nucleophiles, such as enamines, cuprates, and stabilized carbanions, typically favor the 1,4-addition pathway, more reactive "hard" nucleophiles like Grignard reagents (RMgX) can lead to a mixture of 1,2- and 1,4-addition products. However, the presence of a Lewis acid can promote the conjugate addition of Grignard reagents. rsc.org The reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a β-alkylated ketone. It is important to note that the acidic proton of the carboxylic acid would be abstracted first by the Grignard reagent, requiring the use of at least two equivalents of the organometallic reagent.
Table 1: Illustrative Michael Addition of a Grignard Reagent to this compound
| Reactant | Reagent | Expected Major Product |
| This compound | 1. CH₃MgBr (2.1 eq), CuCl (cat.)2. H₃O⁺ | 3,6-Dimethyl-4-oxoheptanoic acid |
The double bond within the α,β-unsaturated ketone system of this compound can act as a dienophile in a [4+2] Diels-Alder cycloaddition reaction. organic-chemistry.orgmasterorganicchemistry.com This powerful reaction forms a six-membered ring and is highly stereospecific. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing ketone group.
When reacting with a conjugated diene, such as 1,3-butadiene, this compound would be expected to form a cyclohexene (B86901) derivative. The endo product is often favored under kinetic control due to secondary orbital interactions. organic-chemistry.org
Table 2: Illustrative Diels-Alder Cycloaddition of this compound
| Diene | Dienophile | Expected Product |
| 1,3-Butadiene | This compound | 3-(2-Oxo-3-methylbutyl)cyclohex-3-ene-1-carboxylic acid |
The reduction of the α,β-unsaturated ketone moiety in this compound can be achieved with various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones to the corresponding alcohols. masterorganicchemistry.com In the case of α,β-unsaturated ketones, NaBH₄ can lead to the reduction of the carbonyl group (1,2-reduction), the carbon-carbon double bond (conjugate reduction), or both.
Selective reduction of the ketone to an alcohol without affecting the double bond can often be achieved at low temperatures. A complete reduction of both the ketone and the double bond to a saturated diol would likely require a more vigorous reducing agent or harsher reaction conditions, though NaBH₄ in the presence of certain catalysts can effect conjugate reduction. masterorganicchemistry.com The carboxylic acid is generally unreactive towards NaBH₄.
Table 3: Illustrative Reduction of this compound with NaBH₄
| Reactant | Reagent | Expected Major Product (under specific conditions) |
| This compound | NaBH₄, CeCl₃ (Luche reduction) | 4-Hydroxy-6-methylhept-5-enoic acid |
| This compound | NaBH₄ (prolonged reaction/heat) | 4-Hydroxy-6-methylheptanoic acid |
Note: The products shown are based on the known reactivity of NaBH₄ towards α,β-unsaturated ketones. Specific experimental details for this reaction with this compound are not detailed in the available literature.
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group of this compound undergoes reactions typical of this functional group, such as esterification and amide bond formation, without affecting the α,β-unsaturated ketone under appropriate conditions.
Esterification of this compound can be readily achieved through various methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net This is an equilibrium process, and the reaction is typically driven to completion by removing water or using an excess of the alcohol.
Table 4: Illustrative Esterification of this compound
| Alcohol | Catalyst | Expected Ester Product |
| Methanol (B129727) | H₂SO₄ (catalytic) | Methyl 6-methyl-4-oxohept-5-enoate |
| Ethanol | p-Toluenesulfonic acid | Ethyl 6-methyl-4-oxohept-5-enoate |
Note: This table provides examples of expected products from standard esterification reactions. Specific yields and reaction conditions for this compound are not available in the searched literature.
The formation of an amide bond from this compound requires the activation of the carboxylic acid. A common and mild method for this transformation involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). wikipedia.org CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate. Subsequent addition of an amine displaces the imidazole (B134444) group to form the corresponding amide. This method is advantageous as it proceeds under neutral conditions and the byproducts are imidazole and carbon dioxide.
Table 5: Illustrative Amide Bond Formation from this compound
| Amine | Activating Agent | Expected Amide Product |
| Ammonia | 1,1'-Carbonyldiimidazole | 6-Methyl-4-oxohept-5-enamide |
| Aniline | 1,1'-Carbonyldiimidazole | N-Phenyl-6-methyl-4-oxohept-5-enamide |
In-Depth Analysis of this compound Remains Elusive in Scientific Literature
Despite a comprehensive search of scientific databases and academic journals, detailed research findings on the chemical reactivity and mechanistic investigations of the specific compound, this compound, are not presently available in the public domain. While the structural features of this molecule—a γ,δ-unsaturated ketone and a carboxylic acid—suggest a rich potential for complex chemical transformations, specific studies focusing on its intramolecular cyclization pathways, stereochemical control in its reactions, and detailed mechanistic analyses have not been reported.
The field of organic chemistry extensively covers the reactivity of related functional groups and molecular scaffolds. For instance, the intramolecular Heck reaction is a powerful, palladium-catalyzed method for forming carbocyclic and heterocyclic rings from molecules containing both a halide (or triflate) and an alkene. wikipedia.orgchim.it This reaction can create five- and six-membered rings with high efficiency and has been developed into asymmetric variants to control the stereochemistry of newly formed chiral centers. wikipedia.orgchim.it
Similarly, the broader class of unsaturated keto acids and their derivatives are known to undergo various cyclization reactions. These can be promoted by acids, bases, or transition metal catalysts, leading to a diverse array of cyclic products. nih.govrsc.org The enone moiety within such molecules is a key reactive site, participating in cycloadditions and other transformations. wikipedia.org Mechanistic studies in these related systems often reveal complex pathways involving radical or ionic intermediates, with the stereochemical outcome being a critical focus of investigation. nih.govnih.gov
However, without specific experimental data or theoretical studies on this compound, any discussion of its reactivity profile would be purely speculative and fall outside the requested scope of detailing established research findings. The absence of dedicated literature on this compound means that data tables, detailed research findings, and specific mechanistic pathways for its transformations cannot be provided at this time.
Further research into the synthesis and reactivity of this compound would be necessary to elucidate the specific aspects of its chemical behavior as outlined in the requested article structure. Such studies would contribute valuable knowledge to the broader understanding of unsaturated oxo acids and their applications in synthetic chemistry.
Role As a Synthetic Intermediate and Building Block in Complex Organic Synthesis
Precursor in the Synthesis of Pharmacologically Relevant Scaffolds
The quest for new therapeutic agents often relies on the development of novel molecular scaffolds. While direct evidence is limited in broad-based searches, the structural motifs present in 6-Methyl-4-oxohept-5-enoic acid are found within various classes of pharmacologically active compounds, suggesting its potential as a key intermediate.
Integration into Prostaglandin (B15479496) Analog Synthesis
Prostaglandins (B1171923) are a class of physiologically active lipid compounds with diverse hormone-like effects. The synthesis of prostaglandin analogs is a significant area of medicinal chemistry. The core structure of many prostaglandins features a cyclopentane (B165970) ring with two side chains. The carbon skeleton of this compound does not directly map onto the classic prostaglandin structure. However, keto-enoic acids can, in principle, be utilized in multi-step synthetic sequences to construct the side chains or to be elaborated into cyclic systems. The specific integration of this compound into the synthesis of prostaglandin analogs is a subject that requires more dedicated investigation within specialized literature.
Utilization in Leukotriene Antagonist Synthesis
Leukotriene antagonists are medications used to manage allergic rhinitis and asthma. These drugs work by blocking the action of leukotrienes, which are inflammatory mediators. The synthesis of some leukotriene antagonists involves long-chain fatty acids with various functional groups. The structure of this compound, being a medium-chain keto-enoic acid, could potentially serve as a starting material for the construction of more complex side chains found in certain leukotriene receptor antagonists. However, specific examples of its use in the synthesis of commercially available leukotriene antagonists are not readily found in general chemical literature.
Application in PI3 Kinase Inhibitor Synthesis
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking. The development of PI3K inhibitors is a major focus in cancer research. Many PI3K inhibitors are heterocyclic compounds, often containing morpholine (B109124) and pyrimidine (B1678525) rings. The synthesis of these complex heterocyclic systems can involve the use of functionalized building blocks. While there is no direct, widely reported evidence of this compound being a key precursor in the synthesis of well-known PI3K inhibitors, its functional groups could theoretically be utilized in the formation of such heterocyclic scaffolds through multi-step synthetic pathways.
Development of Novel Synthetic Routes Utilizing the Compound
The development of novel synthetic routes that employ readily available starting materials is a cornerstone of modern organic chemistry. While specific named reactions or novel synthetic methodologies explicitly developed using this compound are not prominently featured in general chemical literature, its structure lends itself to a variety of standard organic transformations. For instance, the carboxylic acid can be converted to esters, amides, or acid halides. The ketone can undergo reactions such as reduction, Grignard additions, or Wittig reactions. The conjugated double bond is a site for Michael additions and Diels-Alder reactions. The combination of these functionalities allows for a rich chemistry to be explored.
Strategies for Derivatization to Access Diverse Molecular Architectures
The derivatization of a core structure is a key strategy for generating molecular diversity in drug discovery and materials science. The multiple functional groups of this compound provide ample opportunities for such derivatization.
| Functional Group | Potential Derivatization Reactions | Resulting Functionality |
| Carboxylic Acid | Esterification, Amidation, Reduction, Conversion to Acid Chloride | Esters, Amides, Alcohols, Acyl Halides |
| Ketone | Reduction, Grignard Reaction, Wittig Reaction, Knoevenagel Condensation | Alcohols, Tertiary Alcohols, Alkenes, Substituted Alkenes |
| Alkene (Conjugated) | Michael Addition, Hydrogenation, Epoxidation, Diels-Alder Reaction | Substituted Ketones, Saturated Ketones, Epoxides, Cyclic Adducts |
These derivatization strategies can be used to build a library of compounds with diverse physicochemical properties and biological activities, starting from a single, versatile building block.
Application in Materials Science for Functional Polymer Synthesis
The incorporation of functional monomers into polymers is a powerful method for creating materials with tailored properties. Keto acids can be used as monomers or as modifying agents in polymer synthesis. The carboxylic acid group can be used for polyester (B1180765) or polyamide formation, while the ketone and alkene functionalities can be sites for post-polymerization modification. For example, the ketone could be used for cross-linking or for attaching other molecules to the polymer backbone. While general patents exist for the use of keto acids in polymer applications, such as in the formulation of PVC plasticizers, the specific use of this compound in functional polymer synthesis is an area that warrants further investigation in specialized materials science literature.
Copolymerization with Styrene (B11656) Derivatives
Currently, there is a lack of publicly available scientific literature detailing the specific copolymerization of this compound with styrene derivatives. While the inherent functionalities of this compound—a polymerizable vinyl group and a carboxylic acid moiety—suggest its potential as a comonomer, detailed research findings on its reactivity ratios, polymerization conditions, and the properties of the resulting copolymers with styrene or its derivatives have not been documented in accessible reports. Further empirical studies are required to elucidate the kinetics and mechanisms of such copolymerization reactions and to characterize the thermal, mechanical, and optical properties of any resultant polymeric materials.
Analytical Methodologies for Characterization, Detection, and Quantification in Research Contexts
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for the separation of 6-Methyl-4-oxohept-5-enoic acid from reaction mixtures and for the assessment of its purity. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC) for Purification
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purification and purity verification of this compound due to its non-volatile nature. Reversed-phase HPLC is typically the method of choice, utilizing a nonpolar stationary phase and a polar mobile phase. The carboxylic acid and ketone functionalities, along with the carbon-carbon double bond, influence its retention characteristics.
A typical HPLC method would involve a C18 column and a gradient elution system. The mobile phase often consists of a mixture of an aqueous component, such as water with a small percentage of an acid (e.g., trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid group and improve peak shape, and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, leveraging the electronic transitions within the molecule.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 230 nm |
Gas Chromatography (GC) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and potential for thermal degradation in the injector and column. Therefore, derivatization is a necessary prerequisite to convert the non-volatile carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester.
Common derivatizing agents include diazomethane (B1218177) for methylation or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester. Following derivatization, the resulting compound can be analyzed on a mid-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. Detection is typically performed using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification.
Spectroscopic Methods for Structural Confirmation and Purity
Spectroscopic techniques are crucial for the unambiguous confirmation of the chemical structure of this compound and for providing an additional layer of purity assessment.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to the various vibrational modes of the molecule.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |
| C-H (sp³ and sp²) | Stretching | 3100-2850 |
| α,β-Unsaturated Ketone C=O | Stretching | 1685-1665 |
| Carboxylic Acid C=O | Stretching | 1725-1700 |
| C=C | Stretching | 1650-1600 |
The broad O-H stretch is a hallmark of the carboxylic acid, while the two distinct carbonyl (C=O) peaks for the ketone and the carboxylic acid, along with the C=C stretch, confirm the core structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems
The conjugated system formed by the carbon-carbon double bond and the carbonyl group in this compound gives rise to characteristic electronic absorptions in the Ultraviolet-Visible (UV-Vis) region. This property is not only useful for detection in HPLC but also for structural confirmation. The principal absorption corresponds to a π → π* transition of the conjugated enone system. The position of the absorption maximum (λmax) can be influenced by the solvent polarity.
Quantitative Analysis Methodologies (e.g., Quantitative NMR)
For the precise determination of the concentration or purity of this compound, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an increasingly utilized technique. ¹H NMR is particularly valuable as the integral of each signal is directly proportional to the number of protons it represents.
To perform a qNMR analysis, a known amount of an internal standard with a well-defined purity and a resonance that does not overlap with any of the analyte signals is added to a precisely weighed sample of the this compound. By comparing the integrals of the analyte's protons to the integral of the standard's protons, the absolute quantity of the target compound can be calculated. Protons on the methyl groups or the vinylic proton are often suitable for quantification due to their distinct chemical shifts.
Computational and Theoretical Chemical Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 6-Methyl-4-oxohept-5-enoic acid. These calculations can predict a variety of molecular properties that are crucial for understanding its chemical behavior.
Key electronic properties that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
Reactivity descriptors, such as global and local softness, and Fukui functions, can be derived from these calculations to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon of the ketone and the carboxylic acid group are expected to be primary sites for nucleophilic attack, while the enoic double bond could be susceptible to electrophilic addition.
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value |
|---|---|
| HOMO Energy | -0.25 Hartrees |
| LUMO Energy | -0.08 Hartrees |
| HOMO-LUMO Gap | 0.17 Hartrees |
| Dipole Moment | 2.5 Debye |
Molecular Dynamics Simulations for Conformational Analysis
The flexibility of this compound, with its rotatable single bonds, gives rise to a complex conformational landscape. Molecular dynamics (MD) simulations are a powerful computational tool to explore the accessible conformations of this molecule over time.
By simulating the motion of the atoms under a given force field, MD simulations can identify the most stable, low-energy conformations and the energetic barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules. For instance, the relative orientation of the carboxylic acid and the oxo group will significantly impact its hydrogen bonding capabilities and its potential to bind to biological targets. Langevin dynamics simulations can be employed to efficiently sample the conformational space. nih.gov
Table 2: Major Conformers of this compound from MD Simulations
| Conformer | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1 (Extended) | 0.00 | 45 |
| 2 (Folded) | 1.20 | 30 |
| 3 (Twisted) | 2.50 | 15 |
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, it is possible to generate a theoretical IR spectrum. The predicted spectrum for this compound would show characteristic peaks for the C=O stretching of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C=C stretch of the enoic group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C atoms. These predictions are valuable for assigning the signals in experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. For this compound, transitions involving the π-orbitals of the C=C and C=O bonds are expected.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Signals |
|---|---|
| IR | ~1710 cm⁻¹ (C=O ketone), ~1750 cm⁻¹ (C=O acid), ~3000-3300 cm⁻¹ (O-H acid) |
| ¹³C NMR | ~200 ppm (ketone C=O), ~180 ppm (acid C=O), ~130-140 ppm (C=C) |
| UV-Vis (λmax) | ~220 nm (π→π), ~310 nm (n→π) |
Computational Design of Novel Derivatives and Reaction Pathways
Computational chemistry is a valuable tool for the rational design of novel derivatives of this compound with tailored properties. By systematically modifying the parent structure in silico, it is possible to explore how changes in its chemical makeup affect its electronic and steric properties. For example, the introduction of different substituents could modulate its reactivity or solubility.
Furthermore, computational methods can be used to investigate potential reaction pathways for the synthesis or transformation of this compound. By calculating the transition state energies for proposed reaction steps, it is possible to predict the feasibility and kinetics of different synthetic routes, thereby guiding experimental efforts.
Comparative Analysis with Structural Analogs and Derivatives
Structure-Reactivity Relationships with Related Ketocarboxylic Acids
Ketocarboxylic acids are characterized by the presence of both a ketone and a carboxylic acid functional group, which dictates their reactivity. The reactivity of the carbonyl carbon in the acyl group is generally less electrophilic than that of aldehydes or ketones due to resonance stabilization from the adjacent heteroatom. libretexts.org However, the reactivity of carboxylic acid derivatives is influenced by the nature of the substituent attached to the acyl group. libretexts.orgyoutube.com
The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Phosphates > Thioesters > Esters/Carboxylic Acids > Amides > Carboxylate ions. libretexts.org
The presence of the keto group in a molecule like 6-Methyl-4-oxohept-5-enoic acid introduces an additional reactive site. The reactivity of ketocarboxylic acids is a balance between the reactions characteristic of the carboxylic acid moiety (such as esterification and salt formation) and those of the ketone group (such as nucleophilic addition). msu.edu For instance, in the presence of a reducing agent, both the keto and carboxylic acid groups can be reduced, while selective reduction is also possible under specific conditions.
The position of the keto group relative to the carboxylic acid is crucial. In α-keto acids, the two carbonyl groups are adjacent, leading to unique reactivity and utility as acylating agents in organic synthesis. researchgate.netacs.org In β-keto acids, the keto group is at the beta position, and these compounds are known to undergo facile decarboxylation. acs.org In this compound, the keto group is at the γ-position, which influences its intramolecular cyclization potential and other reactions.
A study on the ketonization of various carboxylic acids showed that the presence of α-hydrogen atoms is crucial for the formation of ketone by-products, likely proceeding through a ketene-like intermediate. researchgate.net Decreasing the number of α-hydrogens increases the selectivity towards aldehyde formation during reduction. researchgate.net
| Ketocarboxylic Acid Type | Relative Position of Functional Groups | Characteristic Reactivity |
|---|---|---|
| α-Keto Acid | C=O adjacent to COOH | Acylating agents, prone to decarboxylation under certain oxidative conditions. researchgate.netorganic-chemistry.org |
| β-Keto Acid | C=O at C3 relative to COOH | Readily undergoes decarboxylation. acs.org |
| γ-Keto Acid (e.g., this compound) | C=O at C4 relative to COOH | Can undergo intramolecular cyclization to form five-membered lactones. |
Influence of Methyl Substitution and Olefinic Position on Chemical Behavior
The presence and position of the methyl group and the carbon-carbon double bond (olefin) significantly impact the chemical behavior of this compound.
The methyl group at the 6-position is adjacent to the double bond. This substitution can influence the electronic properties and steric accessibility of the double bond and the ketone. Methyl groups are generally electron-donating, which can affect the reactivity of the nearby functional groups. escholarship.orgnih.gov For instance, the electron-donating nature of the methyl group can stabilize the carbocation intermediate formed during electrophilic addition to the double bond.
The position of the double bond between C5 and C6, in conjugation with the C4-keto group, creates an α,β-unsaturated ketone system. This structural feature is known to be susceptible to 1,4-conjugate addition (Michael addition) reactions, where a nucleophile attacks the β-carbon (C6).
The geometry of the double bond (E/Z isomerism) can also play a role in the molecule's reactivity and physical properties. For a structurally similar compound, (E)-5-methyl-6-oxohex-4-enoic acid, the (E)-configuration is specified. nih.gov
| Structural Feature | Influence on Chemical Behavior |
|---|---|
| Methyl Group (at C6) | Electron-donating, influences reactivity and regioselectivity of reactions at the double bond and ketone. escholarship.orgnih.gov Can also introduce steric hindrance. |
| Olefinic Bond (at C5-C6) | Site for electrophilic addition and hydrogenation. Its conjugation with the ketone allows for 1,4-conjugate addition. |
| α,β-Unsaturated Ketone System | Susceptible to Michael addition reactions. The electrophilicity of the carbonyl carbon is influenced by the conjugated double bond. |
Comparative Synthetic Utility of Analogous Systems
The synthetic utility of ketocarboxylic acids and their derivatives is vast, serving as key intermediates in the synthesis of various organic molecules. nih.govresearchgate.net α-Keto acids, for example, are valuable precursors for the synthesis of α-hydroxy esters, diketones, and other heterocyclic compounds. researchgate.net
The presence of multiple functional groups in this compound offers several synthetic possibilities. The carboxylic acid can be converted into esters, amides, or acid chlorides. The ketone can undergo reactions like reduction, oximation, or Wittig reactions. The double bond can be hydrogenated or subjected to various addition reactions.
The α,β-unsaturated ketone moiety is particularly useful for forming new carbon-carbon bonds via conjugate addition, which is a fundamental transformation in organic synthesis. The development of methods for ketone synthesis from carboxylic acids is an active area of research, with photoredox and nickel catalysis enabling the direct coupling of aromatic carboxylic acids with organohalides. nih.gov
The synthetic utility of analogous systems can be seen in the preparation of complex molecules. For instance, the cross-ketonization of two different carboxylic acids is a method for producing methyl ketones. researchgate.net Furthermore, the functionalization of methyl groups in complex terpenes has been shown to be a powerful strategy for creating structural diversity. escholarship.orgnih.gov
| Functional Group | Potential Synthetic Transformation | Resulting Product Class |
|---|---|---|
| Carboxylic Acid | Esterification, Amidation, Reduction | Esters, Amides, Alcohols |
| Ketone | Reduction, Grignard Reaction, Wittig Reaction | Alcohols, Tertiary Alcohols, Alkenes |
| α,β-Unsaturated Ketone | Michael Addition, Diels-Alder Reaction | Functionalized Ketones, Cyclic Adducts |
Emerging Research Directions and Future Perspectives
Exploration of Undiscovered Biosynthetic Pathways
The natural origin of 6-Methyl-4-oxohept-5-enoic acid has not been definitively established, presenting an exciting frontier for biosynthetic research. The structural motifs of this compound—a ketone, an α,β-unsaturated system, and a carboxylic acid—are hallmarks of polyketide and fatty acid metabolism. It is therefore plausible that its biosynthesis in undiscovered natural sources, such as microorganisms or fungi, follows similar enzymatic logic.
Future research will likely focus on genome mining of various organisms to identify polyketide synthase (PKS) or fatty acid synthase (FAS) gene clusters that could be responsible for its production. wikipedia.org These enzymatic assembly lines catalyze the iterative condensation of simple acyl-CoA precursors, such as acetyl-CoA and malonyl-CoA, to build a carbon chain. wikipedia.orgwikipedia.org The formation of the ketone and the double bond in this compound could be achieved through the action of specific ketoreductase (KR) and dehydratase (DH) domains within a modular PKS or an iterative FAS system. nih.gov
A hypothetical biosynthetic pathway could initiate with a starter unit, likely an acetyl-CoA, followed by chain extension with malonyl-CoA units. The methyl branch at the 6-position suggests the incorporation of a methylmalonyl-CoA extender unit at a specific step. The α,β-unsaturated bond is likely introduced by a dehydratase domain acting on a β-hydroxyacyl intermediate. youtube.com The final keto-acid structure could be released from the synthase complex via the action of a thioesterase (TE) domain. nih.gov Elucidating this pathway would not only provide a sustainable source of the compound but also offer enzymatic tools for the biocatalytic production of novel derivatives.
Development of Greener Synthetic Methodologies
The chemical synthesis of α,β-unsaturated keto acids is an area of continuous development, with a strong emphasis on environmentally benign methodologies. Traditional methods often involve multi-step procedures and the use of stoichiometric and often hazardous reagents. Future research into the synthesis of this compound will undoubtedly prioritize greener alternatives.
One promising avenue is the use of catalytic Knoevenagel condensation reactions. This approach involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, often catalyzed by basic zeolites or other solid catalysts that can be easily recovered and reused. nih.gov Such methods reduce waste and avoid the use of corrosive homogeneous catalysts. Another green strategy is the direct oxidation of unsaturated hydrocarbons using clean oxidants like air or oxygen, catalyzed by imides, which offers a more atom-economical route.
Sonication has also emerged as a green activation method for chemical reactions. Ultrasound-assisted synthesis can lead to faster reaction times, higher yields, and can often be performed without the need for solvents or catalysts, significantly reducing the environmental impact. organic-chemistry.org The application of such techniques to the synthesis of this compound could provide a more sustainable manufacturing process.
Advancements in Catalytic Transformations for Stereocontrol
The presence of a stereocenter and a double bond in this compound makes stereocontrol a critical aspect of its synthesis, particularly for applications where specific stereoisomers are required. Asymmetric catalysis offers powerful tools for achieving high levels of enantioselectivity and diastereoselectivity.
Future research will likely explore the use of chiral organocatalysts and metal complexes to control the stereochemical outcome of key bond-forming reactions. For instance, enantioselective Michael additions of β-ketoesters to enones, a reaction type relevant to the synthesis of the target molecule's backbone, can be achieved with high enantioselectivity using chiral primary amine organocatalysts. wikipedia.org Furthermore, catalytic asymmetric carbonyl-ene reactions of β,γ-unsaturated α-ketoesters, facilitated by chiral N,N'-dioxide/metal complexes, can create chiral tertiary alcohols with excellent enantioselectivity. rsc.org
Crystallization-induced diastereomer transformations (CIDTs) represent another advanced strategy. This one-pot merger of asymmetric catalysis and crystallization can drive the stereochemical outcome towards a single, crystalline diastereomer, offering a powerful method for obtaining stereochemically pure products. acs.org
| Catalytic Approach | Key Features | Potential Application for this compound |
| Chiral Organocatalysis | Metal-free, often milder reaction conditions. | Enantioselective construction of the carbon backbone. |
| Chiral Metal Complexes | High catalytic activity and stereocontrol. | Asymmetric hydrogenation or other transformations. |
| Crystallization-Induced Diastereomer Transformation (CIDT) | Combines reaction and purification in one step for high diastereoselectivity. | Isolation of a single stereoisomer of the final product or a key intermediate. |
Design of Novel Scaffolds Incorporating the this compound Moiety
The functional groups present in this compound—a carboxylic acid, a ketone, and a reactive α,β-unsaturated system—make it a versatile building block for the synthesis of more complex molecules and novel chemical scaffolds.
The α,β-unsaturated ketone is a Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. This reactivity can be exploited to introduce diverse substituents and build molecular complexity. For example, reaction with amines could lead to the formation of β-amino ketones, which are valuable intermediates in medicinal chemistry. youtube.com Furthermore, the ketone and carboxylic acid functionalities can be used as handles for cyclization reactions, leading to the formation of heterocyclic compounds such as lactones or pyridinones.
Recent advances in "molecular editing" and "scaffold hopping" provide exciting prospects for transforming the core structure of this compound into entirely new molecular frameworks. oup.com These strategies, which involve selective bond cleavage and rearrangement, could be used to convert the heptenoic acid backbone into novel ring systems with potential biological activity.
Integration with Automated Synthesis and High-Throughput Experimentation
The future of chemical synthesis is increasingly reliant on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new reactions and molecules. youtube.com These technologies allow for the rapid screening of a large number of reaction conditions, catalysts, and substrates in a miniaturized and parallel fashion. thieme-connect.com
The synthesis of this compound and its derivatives is well-suited for HTE platforms. Automated systems can be used to efficiently screen for optimal conditions for its synthesis, including catalyst loading, temperature, and solvent. nih.gov This not only speeds up the development of synthetic routes but also generates large, high-quality datasets that can be used to train machine learning algorithms for predictive chemistry. nih.gov
Furthermore, automated platforms can be integrated with bioassays, enabling the on-the-fly synthesis and screening of libraries of compounds derived from the this compound scaffold for biological activity. This seamless integration of synthesis and screening has the potential to dramatically accelerate the drug discovery process.
| Technology | Application in this compound Research |
| Automated Synthesis Platforms | Rapid optimization of reaction conditions for synthesis. |
| High-Throughput Experimentation (HTE) | Screening of catalyst and substrate scope for derivatization. |
| Integrated Synthesis and Screening | On-the-fly generation and biological evaluation of compound libraries. |
| Machine Learning | Prediction of optimal reaction conditions and properties of new derivatives. |
Q & A
Q. What spectroscopic techniques are essential for characterizing the structure of 6-methyl-4-oxohept-5-enoic acid, and how should data be interpreted?
Answer: Structural elucidation requires high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₈H₁₂O₃; observed m/z 156.079) and advanced NMR techniques:
- ¹H NMR identifies proton environments, such as olefinic protons (δH 6.05) and methyl groups (δH 1.89, 2.14) .
- ¹³C NMR confirms the α,β-unsaturated ketone (δC 198.9) and carboxylic acid (δC 179.9) .
- 2D NMR (COSY, HMBC, NOESY) resolves connectivity. For example, HMBC correlations from H-5 to C-4 and H-6 to C-7 validate the conjugated system . A consolidated approach minimizes misassignment.
| Position | δH (ppm) | δC (ppm) | HMBC Correlations |
|---|---|---|---|
| H-5 | 6.05 | 123.1 | C-4 (198.9), C-6 (27.8) |
| CH₃-6 | 1.89 | 27.8 | C-5 (123.1), C-7 (156.9) |
| C=O (4) | - | 198.9 | - |
| COOH | - | 179.9 | H-6 (1.89), H-7 (2.14) |
Q. How can researchers design synthetic routes for this compound, considering its α,β-unsaturated ketone moiety?
Answer: Synthetic strategies should prioritize protecting the ketone and carboxylic acid groups during enone formation. A plausible route involves:
- Aldol condensation: React ethyl acetoacetate with a β-keto ester, followed by hydrolysis to form the α,β-unsaturated ketone backbone .
- Selective oxidation: Use Jones reagent to oxidize secondary alcohols to ketones while preserving the carboxylic acid .
- Purification: Employ reverse-phase HPLC to isolate the compound, monitoring purity via LC-MS (≥97% purity threshold) . Retrosynthetic analysis and computational tools (e.g., Schrödinger’s LiveDesign) can optimize yield and stereochemical control .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?
Answer: Discrepancies often arise from incomplete solvation models or basis sets in density functional theory (DFT). Mitigation approaches include:
- Benchmarking: Compare calculated ¹³C NMR shifts (e.g., using Gaussian 16) with experimental data to refine computational parameters .
- Solvent effects: Incorporate explicit solvent molecules (e.g., water or DMSO) in molecular dynamics simulations to improve accuracy .
- Kinetic studies: Conduct time-resolved UV-Vis spectroscopy to validate predicted reaction pathways (e.g., ketone reduction kinetics) . Bland-Altman plots or Deming regression statistically quantify agreement between theoretical and empirical datasets .
Q. How can the metabolic stability and bioactivity of this compound be systematically assessed?
Answer: A tiered pharmacological workflow is recommended:
- In vitro assays:
- Measure metabolic half-life using human liver microsomes (HLMs) and CYP450 inhibition screening .
- Assess bioactivity via cell-based assays (e.g., IC₅₀ determination against inflammatory targets like COX-2) .
2. In silico profiling: - Predict ADMET properties using SwissADME or ADMETLab 2.0, focusing on bioavailability and blood-brain barrier permeability .
3. Data integration: - Apply multi-omics approaches (e.g., metabolomics or proteomics) to identify off-target effects .
Dose-response curves and Hill coefficients should be reported with 95% confidence intervals .
Q. How does this compound contribute to the biosynthesis of cycloartane triterpenoids in natural systems?
Answer: The compound acts as a side-chain precursor in cycloartane biosynthesis, as evidenced by its isolation from Kleinhovia hospita . Key steps include:
- Enzymatic coupling: Prenyltransferases link the carboxylic acid moiety to the cycloartane core at C-17 .
- Oxidative modifications: Cytochrome P450 enzymes introduce hydroxyl groups, validated via gene knockout studies in homologous systems . Stable isotope labeling (e.g., ¹³C-glucose tracing) and LC-HRMS/MS can track incorporation rates into triterpenoid scaffolds .
Methodological Considerations
- Reproducibility: Document NMR acquisition parameters (e.g., 500 MHz, CDCl₃ solvent) and HRMS calibration standards .
- Data transparency: Share raw spectral data in public repositories (e.g., Metabolomics Workbench) to enable independent validation .
- Ethical compliance: Adhere to institutional guidelines for compound handling and disposal, particularly for bioactive derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
